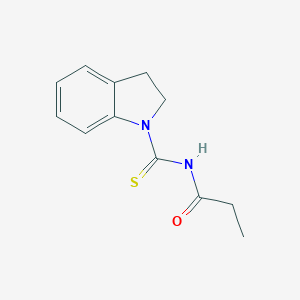
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE is a chemical compound with the molecular formula C17H17N3O3S and a molecular weight of 343.40018 . This compound is known for its unique structure, which includes a methoxy group, a benzoyl hydrazine moiety, and a carbothioyl benzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-methylbenzoyl hydrazine in the presence of a base to form the intermediate product. This intermediate is then reacted with thiocarbonyl diimidazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Analyse Des Réactions Chimiques
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Applications De Recherche Scientifique
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE can be compared with other similar compounds such as:
4-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide: This compound has a similar structure but differs in the presence of a carbonothioyl group instead of a carbothioyl group.
This compound: This compound is structurally similar but may have different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-methoxy-N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-5-3-4-6-14(11)16(22)19-20-17(24)18-15(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,22)(H2,18,20,21,24) |
Clé InChI |
DYGBQOVSLDNOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC |
Solubilité |
37.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE](/img/structure/B320818.png)
![N-[(4-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320819.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320820.png)
![N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320822.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B320827.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B320836.png)
![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B320838.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)

